molecular formula C16H23NO B2658182 (E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol CAS No. 1353990-88-1

(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol

Cat. No.: B2658182
CAS No.: 1353990-88-1
M. Wt: 245.366
InChI Key: BMNZYNIRVJKFRN-RUDMXATFSA-N
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Description

(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol (CAS Number: 1353990-88-1) is a synthetic organic compound with a molecular formula of C16H23NO and an average molecular mass of 245.37 g/mol . This molecule features a piperidine ring system substituted with a methanol group at the 3-position, which is linked via a nitrogen atom to a (E)-4-phenylbut-3-en-1-yl chain. The stereochemistry of the central double bond is specified as (E), or trans-configuration, a critical feature that can influence its biological activity and physical properties. This compound is identified as a key intermediate or potential active compound in pharmaceutical research, specifically investigated as a stereoisomerically pure Neurokinin-3 (NK-3) receptor antagonist . Antagonism of the NK-3 receptor has emerged as a promising therapeutic strategy for treating a range of conditions, including menopausal symptoms like vasomotor effects (hot flashes) and night sweats, as well as various psychiatric and metabolic diseases . Its structural framework, containing both a piperidine moiety and a phenylbutenyl group, makes it a valuable scaffold in medicinal chemistry for the development of central nervous system (CNS)-targeted therapeutics. The compound is provided as a high-purity material strictly for research purposes in laboratory settings. Intended Use and Handling: This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate precautions, utilizing personal protective equipment and referring to the associated safety data sheet (SDS) for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-[(E)-4-phenylbut-3-enyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-14-16-10-6-12-17(13-16)11-5-4-9-15-7-2-1-3-8-15/h1-4,7-9,16,18H,5-6,10-14H2/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNZYNIRVJKFRN-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC=CC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)CC/C=C/C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol exhibit anticancer properties by acting as estrogen receptor alpha degraders. These compounds have been investigated for their ability to prevent and treat cancers related to estrogen signaling pathways, such as breast cancer . The mechanism involves modulating receptor activity, which can lead to the inhibition of tumor growth.

Neurological Research

This compound also shows promise in neurological research. Its structural similarity to known neuroactive agents suggests potential applications in treating neurodegenerative diseases or conditions characterized by neurotransmitter imbalances. The interaction with specific receptors in the central nervous system could modulate neurotransmission, providing therapeutic benefits .

Case Study 1: Estrogen Receptor Modulation

In a study published in the Journal of Medicinal Chemistry, a series of compounds were evaluated for their efficacy as estrogen receptor modulators. Among these, derivatives related to this compound demonstrated significant activity in degrading estrogen receptors, leading to reduced proliferation of estrogen-dependent cancer cells .

Case Study 2: Neuroprotective Effects

Another research initiative explored the neuroprotective effects of piperidine derivatives, including this compound. The compound was tested in animal models for its ability to mitigate cognitive decline and neuroinflammation, showing promising results that warrant further investigation into its mechanisms of action .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Target Compound :
  • Substituents: (E)-4-Phenylbut-3-en-1-yl (conjugated alkene with phenyl group), methanol group.
  • Key Features : Hydrochloride salt form enhances solubility; E-alkene geometry reduces steric hindrance compared to Z-isomers.
Analog 1 : [1-(4-Methylbenzyl)-piperidin-3-yl]methanol (CAS: 415722-06-4)
  • Substituents : 4-Methylbenzyl group.
  • Molecular Formula: C14H21NO; Molecular Weight: 219.32 g/mol.
  • Comparison: Smaller aromatic substituent (methylbenzyl vs. phenylbutenyl) reduces lipophilicity (logP likely lower). No safety data available, but absence of hydrochloride salt may limit solubility .
Analog 2 : ((2S,3S)-2-(3-Chlorophenyl)-1-(4-methoxyphenyl)piperidin-3-yl)methanol (7h)
  • Substituents : 3-Chlorophenyl and 4-methoxyphenyl groups.
  • Molecular Formula: C19H22ClNO2; Molecular Weight: 332.14 g/mol.
  • Key Properties : 89% enantiomeric excess (ee), [α]D = +6.0 (CHCl3). Higher molecular weight and chlorine atom increase polarity vs. target compound .
Analog 3 : ((2R,3S)-1-(4-Methoxyphenyl)-2-((E)-styryl)piperidin-3-yl)methanol (7w)
  • Substituents : Styryl group (E-configuration).
  • Comparison : Similar E-alkene geometry but with styryl instead of phenylbutenyl. Lack of enantiomeric excess data limits stereochemical comparison .

Physicochemical and Spectral Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity Key Spectral Data (NMR/MS) Enantiomeric Excess (ee)
Target (BD288310) C16H25ClN2 280.84 95% Not provided Not reported
[1-(4-Methylbenzyl)] C14H21NO 219.32 N/A InChIKey: JTNCURHSABLDOJ N/A
7h C19H22ClNO2 332.14 N/A HRMS: 332.1415 (calc. 332.1417) 89% ee
7i C19H22ClNO2 332.14 N/A HRMS: 332.1416 (calc. 332.1417) 88% ee
  • Spectral Trends : Compounds 7h and 7i show precise HRMS alignment with theoretical values, confirming structural integrity . The target compound’s absence of reported NMR/MS data limits direct comparison.

Biological Activity

(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol, also known by its IUPAC name [1-[(E)-4-phenylbut-3-enyl]piperidin-3-yl]methanol, is a chemical compound with the molecular formula C₁₆H₂₃NO and a molecular weight of approximately 245.366 g/mol. This compound features a unique structure that includes a piperidine ring and a phenylbutene moiety, which contribute to its potential biological activities. Recent studies suggest that it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Phenylbutene Moiety : A phenyl group attached to a butene chain, featuring a double bond that enhances reactivity.

This compound's hydroxymethyl group is particularly noteworthy as it may enhance solubility and interaction with biological targets compared to similar compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in modulating neurotransmitter systems. Key findings include:

Neurotransmitter Modulation

Preliminary data suggest that the compound may influence neurotransmitter systems, which could have implications for treating conditions such as anxiety or depression. Its ability to bind effectively to specific receptors suggests potential therapeutic applications in neurology.

Receptor Interactions

Studies indicate that this compound may modulate receptor activity or enzyme function. This interaction is critical for understanding its pharmacodynamics and potential therapeutic roles. The compound's structure allows it to engage with various molecular targets, leading to alterations in receptor signaling pathways.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound Name Structure Characteristics Unique Features
(E)-1-(4-Phenylbut-3-en-1-yl)piperidineLacks hydroxymethyl groupMay exhibit different reactivity
(E)-1-(4-Pentylbutenyl)piperidinSimilar backbone but longer aliphatic chainPotentially different solubility properties
(E)-N-Methyl-(4-Pheynlbutenyl)piperidineContains a methyl group on nitrogenAltered binding affinity due to methyl substitution

The hydroxymethyl group in this compound enhances its solubility and interaction potential compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various experimental models:

  • Cytotoxicity Assays : In vitro tests have shown promising results regarding the cytotoxic effects of (E)-(1-(4-Phenylbut-3-en-1-y)piperidin) against cancer cell lines, indicating potential applications in oncology.
  • Neuropharmacological Studies : Animal models have been utilized to assess the anxiolytic and antidepressant-like effects of the compound, suggesting its efficacy in modulating mood disorders.

Q & A

Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Variability in palladium catalyst performance (e.g., ligand steric effects) may explain contradictions. Replicate reactions using standardized protocols (e.g., Buchwald-Hartwig conditions) with controlled moisture/oxygen levels. Cross-reference with NMR kinetics studies to identify rate-limiting steps .

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